molecular formula C18H16N2O3S3 B2841872 (E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637318-20-8

(E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2841872
CAS No.: 637318-20-8
M. Wt: 404.52
InChI Key: LJQLOAMDYPIABA-XNTDXEJSSA-N
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Description

This compound belongs to the class of thiazolidinone derivatives, characterized by a central 4-oxo-2-thioxothiazolidin-3-yl scaffold. The structure includes an (E)-configured thiophen-2-ylmethylene substituent at position 5 and a 2-ethoxyphenyl acetamide moiety at position 2. The ethoxy group on the phenyl ring likely enhances lipophilicity, while the thiophene heterocycle contributes to π-π stacking interactions, a feature critical for biological activity . While direct synthesis data for this compound are absent in the provided evidence, analogous thiazolidinone derivatives are typically synthesized via Knoevenagel condensation between thiazolidinone precursors and aromatic aldehydes, followed by acetamide coupling .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S3/c1-2-23-14-8-4-3-7-13(14)19-16(21)11-20-17(22)15(26-18(20)24)10-12-6-5-9-25-12/h3-10H,2,11H2,1H3,(H,19,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQLOAMDYPIABA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thioxothiazolidinyl Moiety: This step involves the reaction of a thiazolidine-2,4-dione derivative with a thiophen-2-ylmethylene compound under basic conditions to form the thioxothiazolidinyl intermediate.

    Acylation Reaction: The intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Ethoxyphenyl Substitution: Finally, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thioxothiazolidinyl moiety to a thiazolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxyphenyl or thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

(E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 5) Acetamide Substituent Yield (%) Melting Point (°C) Key Features Source
Target Compound Thiophen-2-ylmethylene 2-ethoxyphenyl N/A N/A Ethoxy enhances lipophilicity; thiophene aids π-interactions -
Compound 9 4-Chlorobenzylidene 4-methoxyphenyl 90 186–187 Chlorine increases electronegativity; high yield
Compound 10 1H-indol-3-ylmethylene Phenyl 83 206–207 Indole moiety may confer fluorescence or DNA-binding properties
Compound 12 5-Nitro-2-furylmethylene 4-fluorophenyl 53 155–156 Nitrofuryl group introduces redox activity; lower yield
(E)-N-(2-hydroxyphenyl)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide 4-Methoxybenzylidene 2-hydroxyphenyl N/A N/A Hydroxyl group improves solubility; methoxy stabilizes resonance
N-(4-ethoxyphenyl)-2-[(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide Allyl-thiazolidinone 4-ethoxyphenyl N/A N/A Allyl and fluorophenyl groups may enhance membrane permeability

Key Observations:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., 4-chloro in Compound 9) correlate with higher yields (90%) compared to electron-donating groups (e.g., 5-nitro-2-furyl in Compound 12, 53%) .
  • Steric hindrance from bulkier substituents (e.g., indole in Compound 10) may reduce reaction efficiency despite moderate yields (83%) .

Thermal Stability :

  • Higher melting points (>200°C) in Compound 10 suggest enhanced crystallinity due to planar indole and phenyl groups .
  • Nitrofuryl-containing Compound 12 exhibits lower thermal stability (155–156°C), likely due to nitro group lability .

Biological Relevance: Thiophene and benzylidene substituents (as in the target compound) are associated with antimicrobial and anticancer activities in related thiazolidinones . Thiadiazole analogs (e.g., ) exhibit insecticidal properties, but thiazolidinones generally show broader bioactivity due to their sulfur-rich scaffolds .

Synthetic Accessibility :

  • Ethoxy and methoxy acetamide derivatives (e.g., ) are synthesized under mild reflux conditions (6–12 hours), similar to the target compound’s inferred pathway .

Q & A

Q. Key Conditions for Optimization :

  • Solvent Choice : Polar aprotic solvents (DMF) enhance reactivity for condensation steps, while ethanol improves purity during crystallization .
  • Catalysts : Sodium hydride or triethylamine accelerates thiophenylmethylene group incorporation .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH2_2CH3_3) and thiophene aromaticity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C18_{18}H16_{16}N2_2O3_3S3_3; m/z 412.05) .
  • HPLC : Reverse-phase C18 columns assess purity (>95%) using acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve intermediate purity and yield?

Answer:

Parameter Optimization Strategy Reference
Temperature Maintain 60–70°C during thiophenylmethylene condensation to avoid side-product formation
Catalyst Loading Use 1.2 equiv. of NaH to drive the aldehyde condensation to >80% completion
Workup Quench reactions with ice-cwater to precipitate pure intermediates, reducing DMF traces

Advanced: What are the primary chemical reactions this compound undergoes, and how do they impact bioactivity?

Answer:

  • Oxidation : Using H2_2O2_2 converts the thioxo group to sulfoxides, altering electron density and potentially enhancing antimicrobial activity .
  • Reduction : NaBH4_4 reduces the thiophenylmethylene group to a thiazolidine, which may reduce cytotoxicity while retaining anti-inflammatory effects .
  • Substitution : Electrophilic aromatic substitution on the thiophene ring (e.g., bromination) can modulate binding to enzyme active sites .

Q. Biological Impact :

  • The thiophen-2-ylmethylene group enhances π-π stacking with bacterial DNA gyrase, increasing antimicrobial potency compared to phenyl analogs .

Basic: What in vitro assays are recommended for preliminary evaluation of bioactivity?

Answer:

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anticancer : MTT assay on HeLa or MCF-7 cells to measure IC50_{50} values; caspase-3/7 activation confirms apoptosis .
  • Anti-inflammatory : COX-2 inhibition ELISA and nitric oxide suppression in LPS-induced macrophages .

Advanced: How does the thiophen-2-ylmethylene group influence target binding compared to analogs?

Answer:
A structure-activity relationship (SAR) study reveals:

Analog Substituent Biological Activity Unique Property
Thiophen-2-ylmethyleneIC50_{50} = 8.2 µM (HeLa cells)Enhanced lipophilicity for membrane penetration
PhenylmethyleneIC50_{50} = 22.5 µMReduced solubility in aqueous media
FurylmethyleneIC50_{50} = 15.4 µMLower metabolic stability

The thiophene group’s sulfur atom facilitates H-bonding with kinase ATP-binding pockets, improving selectivity .

Advanced: How can researchers resolve contradictions in reported biological data?

Answer:

  • Orthogonal Assays : Combine caspase-3/7 activation (apoptosis) with Annexin V/PI staining to rule out necrosis .
  • Structural Analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) identifies binding modes to explain variability in IC50_{50} values across cell lines .
  • Batch Reproducibility : Verify purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy) to exclude impurities as confounding factors .

Basic: What are the compound’s stability profiles under physiological conditions?

Answer:

  • pH Stability : Stable at pH 5–7.4 (simulated body fluid) but hydrolyzes in alkaline conditions (pH >9) via thioxo group cleavage .
  • Thermal Stability : Decomposes at >150°C (DSC analysis), requiring storage at 4°C in desiccated environments .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate groups at the ethoxyphenyl moiety for aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency) using solvent evaporation .

Advanced: How can computational methods guide derivative design?

Answer:

  • QSAR Modeling : Use Molinspiration or Schrodinger QikProp to predict logP (<5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Docking Studies : Glide SP docking into EGFR (PDB: 1M17) identifies critical hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

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